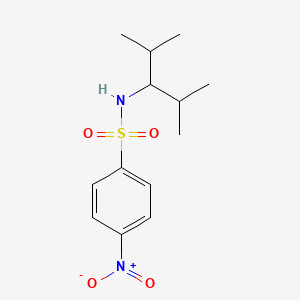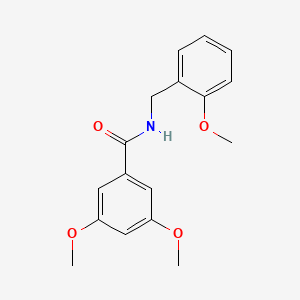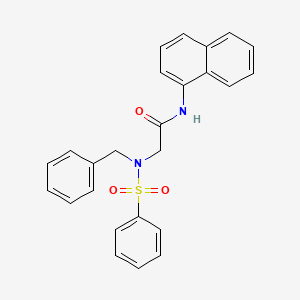
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide, also known as NIPB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. NIPB is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which leads to a decrease in the concentration of bicarbonate ions in the body. The decrease in bicarbonate ions has been shown to have a variety of physiological effects, including the regulation of pH and the modulation of ion transport across cell membranes.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These effects include the regulation of pH, the modulation of ion transport across cell membranes, and the regulation of blood pressure. N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the effects of carbonic anhydrase inhibition at relatively low concentrations of the compound. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide and its effects on carbonic anhydrase inhibition. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide. Another area of research is the study of the effects of carbonic anhydrase inhibition in different physiological systems, including the central nervous system and the cardiovascular system. Finally, the use of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide as a therapeutic agent for the treatment of diseases such as cancer and inflammation is an area of ongoing research.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and isopropyl isobutyrate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the resulting product is purified through recrystallization. The yield of N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is essential for the regulation of acid-base balance in the body. N-(1-isopropyl-2-methylpropyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has led to its use in studying the effects of carbonic anhydrase inhibition in different systems.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,13-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFSUHGQZICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)

![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)

